5-硝基呋喃-2-甲酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

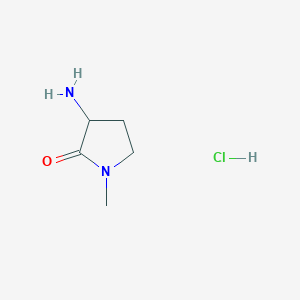

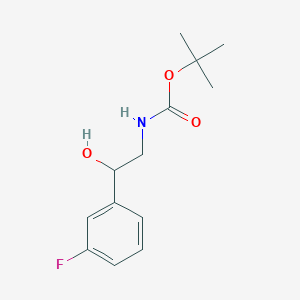

Benzyl 5-nitrofuran-2-carboxylate is a chemical compound with the CAS Number: 22427-65-2 . It has a molecular weight of 247.21 and is typically in powder form . It’s also known by its IUPAC name, benzyl 5-nitro-2-furoate .

Molecular Structure Analysis

The molecular structure of Benzyl 5-nitrofuran-2-carboxylate can be represented by the InChI code: 1S/C12H9NO5/c14-12(10-6-7-11(18-10)13(15)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 .Physical And Chemical Properties Analysis

Benzyl 5-nitrofuran-2-carboxylate is a powder at room temperature .科学研究应用

合成和化学应用

氟呋喃化合物的合成:5-硝基呋喃-2-甲酸苄酯用于合成 5-氟呋喃-2-羧酸。此过程涉及氟脱硝化和氢解步骤,凸显了其在生产氟化呋喃化合物中的作用 (任洁宋、魏民林、姜启,2011)。

吡咯的前体:它是吡咯衍生物合成中的前体,在卟啉及其相关化合物的开发中具有重要意义。此过程涉及异氰基乙酸苄酯与其他化合物的碱催化缩合 (T. Lash、J. Bellettini、J. A. Bastian 和 Kendall B. Couch,1994)。

抗结核药物的开发:5-硝基呋喃-2-甲酸苄酯衍生物已被研究其作为抗结核药物的潜力。这些衍生物显示出显着的构效关系,其中一些显示出很强的抗结核活性 (拉金德拉·唐加拉帕利、R. Yendapally、罗宾·E·B·李、A. Lenaerts 和理查德·E·李,2005)。

生物还原活化的前药系统:该化合物因其在靶向缺氧实体瘤的前药系统中的潜力而受到探索。这项研究涉及研究源自 5-硝基呋喃-2-甲酸苄酯的某些缩醛的仿生还原 (N. Mahmud、S. Garrett 和 M. Threadgill,1998)。

抗结核优化:5-硝基呋喃-2-甲酸苄酯衍生物的进一步优化已经进行,以增强其抗结核特性,特别关注提高生物利用度和稳定性 (里卡多·加拉多-马西亚斯、普拉迪普·库马尔、M. Jaskowski、托德·里奇曼、里朱·什雷斯塔、里卡多·鲁索、E. Singleton、M. Zimmerman、H. Ho、V. Dartois、N. Connell、D. Alland 和 Joel S. Freundlich,2019)。

生化和医学研究

硝基杂环药物活性:5-硝基呋喃-2-甲酸苄酯衍生物属于硝基杂环化合物类别,以其对各种原生动物和细菌感染的活性而闻名。这项研究强调了此类化合物的化学治疗、毒理学和药代动力学特性 (W. Raether 和 H. Hänel,2003)。

抗菌和抗结核药物:新型 5-硝基呋喃-2-碳酰肼,5-硝基呋喃-2-甲酸苄酯的衍生物,已被合成并评估其抗菌和抗结核活性。这些化合物对各种细菌和真菌表现出有希望的活性 (H. Abdel‐Aziz、Wagdy M. Eldehna、Mohamed Fares、T. Elsaman、M. Abdel-Aziz 和 D. Soliman,2015)。

抗利什曼病活性:源自 5-硝基呋喃-2-甲酸苄酯的一系列含有 N-[(1-苄基-1H-1,2,3-三唑-4-基)甲基] 部分的 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑-2-胺已被合成并测试其抗利什曼病活性,显示出对利什曼原虫的有效性 (A. Tahghighi、Sepideh Razmi、M. Mahdavi、P. Foroumadi、S. K. Ardestani、S. Emami、F. Kobarfard、S. Dastmalchi、A. Shafiee 和 A. Foroumadi,2012)。

作用机制

While the exact mechanism of action for Benzyl 5-nitrofuran-2-carboxylate is not specified, nitrofurans are known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

安全和危害

The safety data sheet for Benzyl 5-nitrofuran-2-carboxylate indicates that it is harmful if swallowed . It is very toxic to aquatic life and can have long-lasting effects . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .

未来方向

The synthesis of carbonyl-containing nitrofurans, including Benzyl 5-nitrofuran-2-carboxylate, continues to be a topic of research . Recent advances have focused on methods of nitration, oxidation, and esterification of the corresponding furan derivatives . As our understanding of these compounds grows, they may find new applications in various fields.

属性

IUPAC Name |

benzyl 5-nitrofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-12(10-6-7-11(18-10)13(15)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMDGRGKHFIBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-nitrofuran-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)

![N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)

![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2925094.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2925104.png)

![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/no-structure.png)

![2-Methyl-4-[4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2925110.png)